![molecular formula C13H12N4OS B5747673 4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile CAS No. 70638-55-0](/img/structure/B5747673.png)
4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is substituted with a dimethylamino group, a sulfanyl group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with thiourea and malononitrile under basic conditions. The reaction typically proceeds in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the compound.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure the removal of impurities and obtain a high-quality product.
Analyse Chemischer Reaktionen
4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group in the compound can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for this transformation.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides can be used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxide or sulfone derivatives, while reduction of the carbonitrile group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents. Its structural features can be modified to enhance its efficacy and selectivity towards specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to impart desired characteristics such as increased stability or enhanced conductivity.
Wirkmechanismus
The mechanism of action of 4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the dimethylamino group may interact with amino acid residues in the active site of an enzyme, inhibiting its function. Similarly, the carbonitrile group may form hydrogen bonds with receptor sites, altering signal transduction pathways.
The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions responsible for its effects.
Vergleich Mit ähnlichen Verbindungen
4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-(dimethylamino)phenyl isocyanate: This compound contains a dimethylamino group and an isocyanate group, which imparts different reactivity and applications compared to the sulfanyl and carbonitrile groups in the target compound.
4-(dimethylamino)phenyl isothiocyanate:
4-(dimethylamino)phenyl vinylquinoxalines: These compounds contain a quinoxaline ring and a vinyl group, which differ from the pyrimidine ring and carbonitrile group in the target compound.
Eigenschaften
CAS-Nummer |
70638-55-0 |
|---|---|
Molekularformel |
C13H12N4OS |
Molekulargewicht |
272.33 g/mol |
IUPAC-Name |
6-[4-(dimethylamino)phenyl]-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H12N4OS/c1-17(2)9-5-3-8(4-6-9)11-10(7-14)12(18)16-13(19)15-11/h3-6H,1-2H3,(H2,15,16,18,19) |
InChI-Schlüssel |
NZCHSGKDKQKDBL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


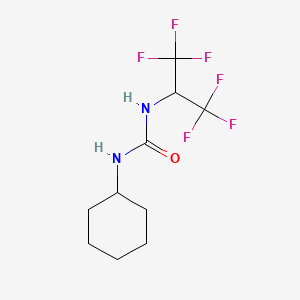

![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)
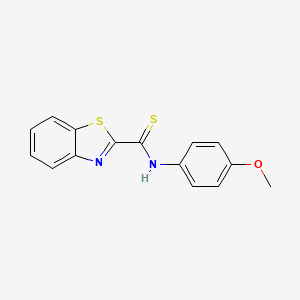

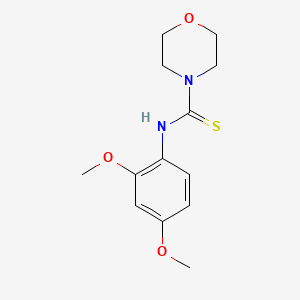
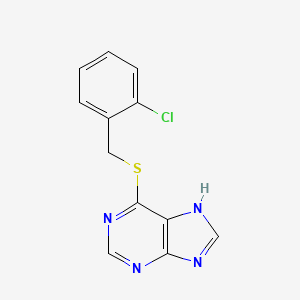
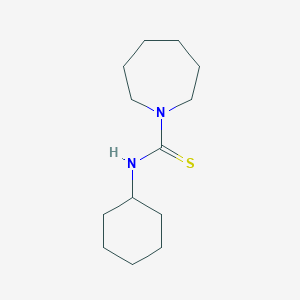
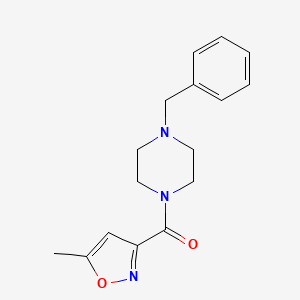
![(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5747662.png)
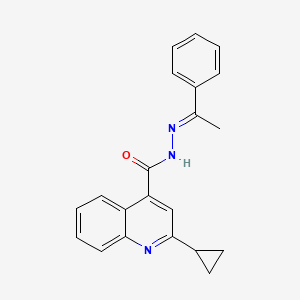
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)
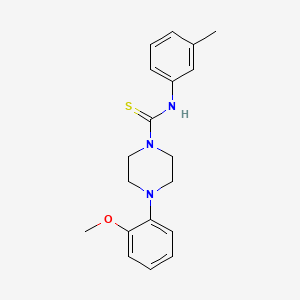
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)
